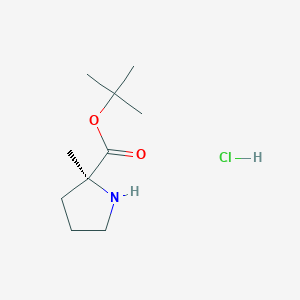

![molecular formula C22H26N4O2 B2364933 3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide CAS No. 862810-65-9](/img/structure/B2364933.png)

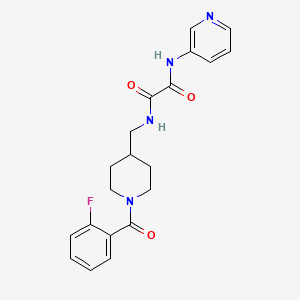

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, resulting in good to excellent yields . Other methods include multicomponent reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The specific chemical reactions that “3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide” can undergo are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have gained prominence in cancer research due to their potential as anticancer agents. In a study, novel derivatives of this compound were synthesized and evaluated for their antiproliferative potential in breast cancer cells . Among these, compound 15 demonstrated significant activity against MCF7 and MDA-MB-231 cell lines, with IC50 values of 1.6 and 22.4 μM, respectively. These findings suggest that imidazo[1,2-a]pyridine derivatives could be valuable in developing more effective treatments for breast cancer.

COX-2 Inhibition

Another avenue of research involves benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. These compounds were designed with a methylsulfonyl group as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore . COX-2 inhibitors play a crucial role in managing inflammation and have implications in cancer prevention and treatment.

Antitubercular Activity

Imidazo[1,2-a]pyridines have also shown promise against Mycobacterium tuberculosis (Mtb). Specifically, 3-amino-imidazo[1,2-a]-pyridines were developed as glutamine synthetase (MtGS) inhibitors, a potential target for Mtb drug development . These compounds represent a novel approach in the fight against tuberculosis.

Wirkmechanismus

Target of Action

Compounds with an imidazole moiety, such as this one, are known to have a broad range of biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to act as covalent anticancer agents . They interact with their targets by forming a covalent bond, which can inhibit the function of the target protein, leading to cell death .

Biochemical Pathways

Imidazole derivatives have been found to inhibit the kras g12c pathway, which is often mutated in various types of cancer . By inhibiting this pathway, the compound can potentially prevent the proliferation of cancer cells .

Result of Action

As a potential covalent anticancer agent, it is likely that this compound induces cell death in cancer cells by inhibiting the function of its target protein .

Eigenschaften

IUPAC Name |

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c1-28-20-10-9-17(19-15-26-13-5-12-23-22(26)25-19)14-18(20)24-21(27)11-8-16-6-3-2-4-7-16/h5,9-10,12-16H,2-4,6-8,11H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUOTZORKAUUJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2364853.png)

![3-[5-(morpholin-4-ylmethyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl]propanoic acid hydrochloride](/img/structure/B2364860.png)

![1-[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2364866.png)

![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2364870.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2364873.png)